14-Désoxy-17-hydroxyandrographolide

Vue d'ensemble

Description

Protective Role in Allergic Airway Inflammation

The study of 14-deoxy-11,12-didehydroandrographolide (14-DDA) has shown promising results in the context of allergic airway inflammation, particularly in a mouse asthma model. This compound, derived from Andrographis paniculata, has been found to retain the anti-inflammatory effects of its analogue andrographolide without eliciting cytotoxic activity. It effectively inhibited various inflammatory markers and symptoms in the asthma model, suggesting its potential as a safer treatment option for asthma .

Cytotoxicity in Breast Carcinoma Cells

In T-47D breast carcinoma cells, 14-DDA has been observed to induce toxicity and non-apoptotic cell death. The compound appears to regulate genes associated with cell cycle arrest and reduce cell proliferation. Additionally, it may cause autophagic morphology, as indicated by the presence of autophagosomes and vacuolation in treated cells .

Synthesis and Cytotoxicity in Cholangiocarcinoma

Synthetic analogues of 14-DDA have been created to evaluate their cytotoxic effects against various cancer cell lines, including cholangiocarcinoma. Some analogues demonstrated potent cytotoxicity, highlighting the importance of structural modification in drug development for cancer treatment .

Scaffold for Combinatorial Libraries

14-Deoxyandrographolide has been identified as a scaffold for generating combinatorial libraries using solid-phase methods. This approach allows for the synthesis of a diverse array of derivatives, which could be valuable in the development of new therapeutic agents .

Anti-biofilm Activity Against Pseudomonas aeruginosa

The anti-biofilm activity of 14-DDA has been studied in the context of Pseudomonas aeruginosa infections. The compound, in combination with antibiotics, significantly inhibited biofilm production and reduced the synthesis of virulence factors, suggesting its potential as a treatment strategy against biofilm-associated infections .

Antileishmanial Efficacy in Different Drug Carriers

14-DDA has been evaluated for its antileishmanial efficacy in a hamster model of Leishmaniasis. The compound was delivered using various vesicular carriers, with liposomal and niosomal forms showing greater efficacy and lesser toxicity compared to the free drug form .

Microbial Transformation and Inhibitory Effects on Nitric Oxide Production

Microbial transformation of 14-DDA has yielded several metabolites with potential inhibitory effects on nitric oxide production in macrophages. These findings could contribute to the understanding of the compound's anti-inflammatory properties and its structure-activity relationships .

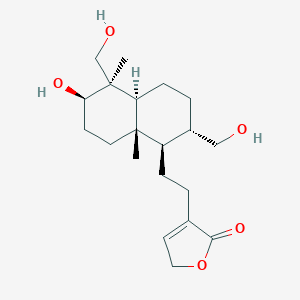

Molecular Structure Analysis

The molecular structure of 14-DDA has been determined through X-ray crystallography. The compound features trans-fused six-membered rings in chair conformations and a planar lactone ring. The structure elucidation confirms previous findings and provides a basis for understanding the compound's biological activities .

Applications De Recherche Scientifique

Applications en recherche sur le cancer

- Activité cytotoxique: Des études ont montré que les dérivés du 14-Désoxy-17-hydroxyandrographolide présentent une activité cytotoxique significative contre les lignées cellulaires cancéreuses humaines, telles que HCT-116 .

- Induction de l'apoptose: Certains composés dérivés du this compound ont été trouvés pour induire l'apoptose dans les cellules cancéreuses .

Mécanisme D'action

Target of Action

14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate

Mode of Action

It is known that andrographolide and its analogs, which include 14-deoxy-17-hydroxyandrographolide, have been found to exhibit potential treatment against several virus infections, including sars-cov-2 . The mechanisms of action in inhibiting viral infections can be categorized into several types, including regulating the viral entry stage, gene replication, and the formation of mature functional proteins .

Biochemical Pathways

It is known that andrographolide and its derivatives have diverse pharmacological properties such as anti-viral, anti-bacterial, anti-inflammatory, anti-hyperglycemic, immunostimulatory, anti-dyslipidemic, anti-hepatic, and anti-angiogenic effects .

Pharmacokinetics

A study has compared the pharmacokinetics of andrographolide and its metabolite of 14-deoxy-12-hydroxy-andrographolide in rats .

Result of Action

It is known that andrographolide and its analogs have shown cytotoxic activity against a number of human cancer cell lines .

Action Environment

It is known that light quality is an important factor affecting the content of active components of medicinal plants .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

14-Deoxy-17-hydroxyandrographolide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of proprotein convertases, which are involved in the processing of various proteins . Additionally, 14-Deoxy-17-hydroxyandrographolide exhibits strong antimicrobial activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis by inhibiting their growth . The compound also interacts with proteins involved in apoptosis, leading to cell death in certain cancer cell lines .

Cellular Effects

14-Deoxy-17-hydroxyandrographolide exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in leukemia HL60 cells, disrupting the mitochondrial membrane potential and leading to cell death . In breast cancer cell lines, such as MDA-MB-231, the compound inhibits cell growth and induces apoptosis through the disruption of mitochondrial potential . Furthermore, 14-Deoxy-17-hydroxyandrographolide influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of 14-Deoxy-17-hydroxyandrographolide involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating their functions. For example, it inhibits the activity of proprotein convertases by binding to their active sites . Additionally, 14-Deoxy-17-hydroxyandrographolide induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases . This compound also modulates gene expression, influencing the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14-Deoxy-17-hydroxyandrographolide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 14-Deoxy-17-hydroxyandrographolide maintains its antimicrobial and anticancer activities over time, although the potency may vary depending on the experimental conditions . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 14-Deoxy-17-hydroxyandrographolide vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic, antipyretic, and anti-inflammatory effects without causing serious toxicity . At higher doses, 14-Deoxy-17-hydroxyandrographolide may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not enhance the therapeutic effects but increases the risk of adverse effects .

Metabolic Pathways

14-Deoxy-17-hydroxyandrographolide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of 14-Deoxy-17-hydroxyandrographolide . The compound also affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 14-Deoxy-17-hydroxyandrographolide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, 14-Deoxy-17-hydroxyandrographolide may be transported across cell membranes through passive diffusion or active transport mechanisms .

Subcellular Localization

14-Deoxy-17-hydroxyandrographolide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 14-Deoxy-17-hydroxyandrographolide to specific compartments or organelles, enhancing its efficacy . The subcellular localization of the compound is crucial for its interactions with enzymes, proteins, and other biomolecules involved in its biological activities .

Propriétés

IUPAC Name |

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGEODVJJLYGW-UQZPWQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

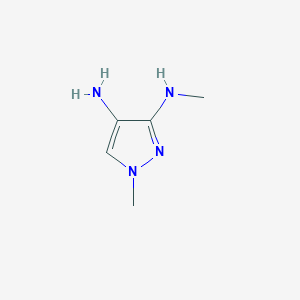

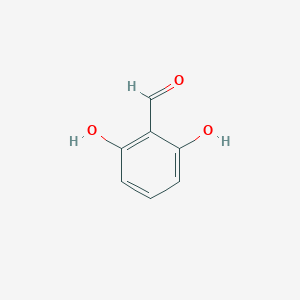

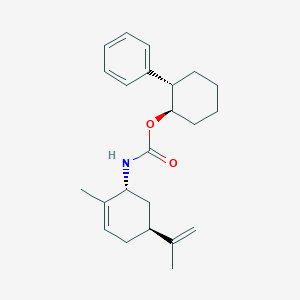

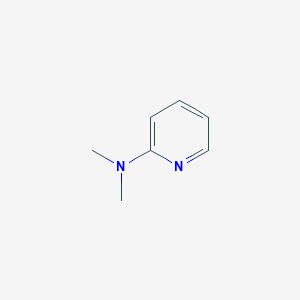

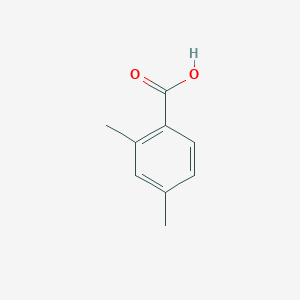

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?

A1: 14-Deoxy-17-hydroxyandrographolide is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)